Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18623141
InChI: InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC18623141

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3
Standard InChI Key LHIFYMJGTLKCQH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[3.1.1]heptane system, a seven-membered ring featuring two bridgehead carbons. The 2-position is substituted with a tert-butoxycarbonyl (Boc) group, while the 5-position bears a cyano (-CN) substituent . This arrangement confers rigidity and stereochemical complexity, which are advantageous for designing conformationally restricted pharmacophores .

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight222.28 g/mol
CAS Number1882055-84-6
Storage Conditions2–7°C (refrigerated)
Hazard ClassificationToxic (GHS Category 4)

The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF), while the cyano group contributes to dipole interactions in crystalline lattices .

Synthesis and Characterization

Synthetic Routes

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s strained bicyclic system and dual functional groups make it a versatile precursor. For example:

  • Peptidomimetics: The Boc group is cleaved under acidic conditions to generate free amines, which are coupled with carboxylic acids to form amide bonds .

  • Cyanohydrin Derivatives: The cyano group undergoes hydrolysis to carboxylic acids or reduction to primary amines, enabling diversification.

Case Study: Orexin Receptor Antagonists

In a 2020 patent , tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate derivatives were synthesized as orexin receptor antagonists. Substitution at the 3-position with fluoropyridinyloxy groups enhanced binding affinity (IC50<10 nM\text{IC}_{50} < 10 \ \text{nM}) . This highlights its utility in central nervous system (CNS) drug discovery.

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